While its role in scientific research is still under exploration, studies suggest its potential as a building block for synthesizing more complex molecules with desired biological properties. One study identified a derivative of methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate, specifically 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862), as a potent and selective σ(1) receptor antagonist with potential therapeutic use in treating neuropathic pain. []
The pyrazole-naphthalene derivatives have shown promising results as potential anticancer agents. For example, certain compounds within this class have exhibited significant antiproliferative activity against human breast cancer cell lines, with some derivatives being more active than the standard drug cisplatin. These compounds act by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis3.
The σ1 receptor antagonists derived from the 1-arylpyrazole class have been evaluated for their efficacy in treating neurogenic pain. The compound S1RA (E-52862) emerged as a clinical candidate due to its dose-dependent antinociceptive effects in neuropathic pain models, along with favorable physicochemical, safety, and ADME properties1.
In the search for new treatments for obesity, certain pyrazole derivatives have been designed and synthesized as pancreatic lipase inhibitors. These compounds have shown potent activity in vitro, with one derivative outperforming the standard drug orlistat in enzyme inhibition assays. This suggests a potential application in the development of anti-obesity drugs5.
A naphthalene-pyrazol conjugate has been identified as a highly selective fluorescent sensor for Al(III) ions, which could serve as a biomarker in aqueous solutions. This compound operates through internal charge transfer and chelation-enhanced fluorescence processes, with a rapid response time and minimal interference from other ions. Its non-cytotoxic nature also allows for the detection of Al(III) ions in HeLa cells2.
Some 1,3,5-triphenyl-2-pyrazolines and related derivatives have been synthesized and evaluated for their antidepressant activity. These compounds have been found to reduce immobility times in the Porsolt behavioral despair test on mice, indicating potential antidepressant effects. The presence of electron-releasing groups on the aromatic rings of pyrazolines has been associated with enhanced activity7.
A series of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives have been synthesized and screened for their antibacterial and antifungal activities. These compounds have shown activity against various bacterial and fungal strains, suggesting potential applications in the treatment of infectious diseases4.
The mechanism of action of these compounds is largely dependent on their interaction with biological targets. For instance, the 1-arylpyrazole class of σ1 receptor antagonists, including 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862), has been shown to exhibit high activity in neurogenic pain models by selectively binding to σ1 receptors1. Similarly, pyrazole-naphthalene derivatives have demonstrated the ability to inhibit tubulin polymerization, which is a crucial process in cell division, thereby exhibiting potent anticancer activity against breast cancer cell lines3. Additionally, certain derivatives have been identified as potential pancreatic lipase inhibitors, suggesting a role in the treatment of obesity5.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4